Product packaging for Imidazo[1,2-a]pyridin-2-ylboronic acid(Cat. No.:CAS No. 1418124-76-1)

Imidazo[1,2-a]pyridin-2-ylboronic acid

Cat. No.: B1530135
CAS No.: 1418124-76-1
M. Wt: 161.96 g/mol
InChI Key: LMSVPUROGCIYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-a]pyridin-2-ylboronic acid is a boronic acid-functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities. This scaffold is a core component in several therapeutically used medications and is the subject of ongoing research for developing new therapeutic agents . Its key research value lies in its application in Suzuki-Miyaura cross-coupling reactions, where it is used to form biaryl carbon-carbon bonds. This reaction is critical for constructing complex molecules, allowing researchers to efficiently generate diverse libraries of novel compounds for biological screening . The primary application of this reagent is in the design and synthesis of potential inhibitors targeting various proteins and kinases. For instance, molecular modeling and docking studies frequently utilize the imidazo[1,2-a]pyridine core to design ligands that interact with specific kinase binding sites . This has led to the identification of potent small-molecule inhibitors for targets like the Platelet-Derived Growth Factor Receptor (PDGFRβ), which is implicated in cancers and fibrotic diseases . Furthermore, derivatives of this scaffold have demonstrated significant anti-inflammatory and anticancer activities by suppressing key signaling pathways such as NF-κB and STAT3 in cell-based studies . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BN2O2 B1530135 Imidazo[1,2-a]pyridin-2-ylboronic acid CAS No. 1418124-76-1

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h1-5,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSVPUROGCIYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C=CC=CC2=N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Conditions

The primary approach involves the reaction of 2-amino-5-halopyridine (X = Br, I, Cl, or OTf) with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate as the base. The reaction is conducted under nitrogen atmosphere in an organic solvent such as 1,4-dioxane, at temperatures ranging from 70 to 100 °C, typically for 5 to 20 hours.

Key Reaction Parameters:

Parameter Typical Range/Value
Substrate 2-Amino-5-X-pyridine (X=Br, I)
Boron Source Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl₂ or Pd(dppf)
Base Anhydrous potassium acetate
Solvent 1,4-Dioxane
Temperature 70–100 °C
Reaction Time 5–20 hours
Atmosphere Nitrogen

Experimental Procedure and Yield

An example procedure involves charging a three-necked flask with 2-amino-5-bromopyridine, bis(pinacolato)diboron, Pd(dppf) catalyst, and potassium acetate in 1,4-dioxane under nitrogen. The mixture is heated to approximately 80 °C and stirred for 16 hours. After completion, the reaction mixture is cooled, filtered, and the crude product is purified by solvent extraction, activated carbon decoloration, and recrystallization.

Typical yield: 90–99% of 2-aminopyridine-5-boronic acid pinacol ester.

Cyclization to Imidazo[1,2-a]pyridine Boronic Acid Pinacol Ester

Cyclization Reaction

The cyclization to form the imidazo[1,2-a]pyridine ring system bearing the boronic acid pinacol ester is achieved by reacting the 2-aminopyridine-5-boronic acid pinacol ester with chloroacetaldehyde (40% aqueous solution). The reaction is performed under reflux for 4–6 hours in an organic solvent.

Workup and Purification

After reaction completion, the mixture is neutralized with saturated sodium bicarbonate to pH 7.5–8.5, followed by extraction with ethyl acetate. Solid product precipitates upon stirring and is isolated by filtration and washing with ethyl acetate.

Yield: 60–70% of imidazo[1,2-a]pyridine-6-boronic acid pinacol ester.

Hydrolysis to Free Boronic Acid

The pinacol ester can be hydrolyzed under mild acidic or basic conditions to provide the free boronic acid, imidazo[1,2-a]pyridin-2-ylboronic acid, which is the target compound for subsequent applications.

Alternative Synthetic Routes and Catalysts

While palladium-catalyzed borylation remains the most reliable method, recent advances in metal-free synthesis of imidazo[1,2-a]pyridines focus on greener and more sustainable approaches. However, these methods generally pertain to the formation of the imidazo[1,2-a]pyridine core rather than direct preparation of boronic acid derivatives.

Summary Table of Preparation Steps

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 2-Amino-5-bromopyridine Bis(pinacolato)diboron, Pd(dppf), KOAc, 1,4-dioxane, 80 °C, N₂, 16 h 2-Aminopyridine-5-boronic acid pinacol ester 90–99 High purity after activated carbon treatment
2 2-Aminopyridine-5-boronic acid pinacol ester Chloroacetaldehyde (40% aq.), reflux 4–6 h Imidazo[1,2-a]pyridine-6-boronic acid pinacol ester 60–70 Neutralization and ethyl acetate extraction
3 Pinacol ester derivative Hydrolysis under mild acid/base This compound Variable Standard hydrolysis to free acid

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-2-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium or copper catalysts, boron reagents (e.g., bis(pinacolato)diboron), and various oxidizing or reducing agents. Reaction conditions typically involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and substituted imidazo[1,2-a]pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including:

  • Antibacterial Activity : Research indicates that imidazo[1,2-a]pyridine compounds can target various bacterial infections. For example, derivatives have shown significant bactericidal activity against strains such as E. coli and S. aureus, highlighting their potential as new antibiotics in the face of rising antibiotic resistance .
  • Antitumor Properties : Certain derivatives have been identified as inhibitors of FLT3, a receptor tyrosine kinase involved in acute myeloid leukemia (AML). These compounds demonstrate anti-proliferative effects on FLT3-mutated cell lines, suggesting their utility in cancer therapy .
  • Antimycobacterial Activity : Imidazo[1,2-a]pyridine compounds have shown efficacy against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment, especially given the challenge of multi-drug resistant strains .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their pharmacological profiles. Various studies have reported that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can enhance antibacterial and anticancer activities. For instance:

  • Substituents on the nitrogen atom of the pyridine moiety significantly improve antibacterial potency .
  • Modifications to enhance selectivity against cancer cell lines have been explored, leading to compounds with improved therapeutic indices .

Material Science Applications

Dual-State Emissive Molecules

Imidazo[1,2-a]pyridine has been engineered into dual-state emissive (DSE) luminogens that bridge aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). These materials are promising for applications in:

  • Molecular Bioimaging : DSE luminogens show robust emission patterns suitable for live-cell imaging applications .
  • Sensing Technologies : Compounds like GBY-15 demonstrate exceptional sensitivity for hydrazine detection, making them useful in environmental monitoring and safety applications .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of imidazo[1,2-a]pyridine derivatives against various bacterial strains. The results indicated that certain substitutions led to enhanced activity compared to existing antibiotics like ofloxacin. The structure-activity relationship analysis revealed that aryl substitutions significantly boosted antibacterial properties .

Case Study 2: Cancer Treatment

Research focused on imidazo[1,2-a]pyridine-thiophene derivatives demonstrated effective inhibition of FLT3 mutations in AML cell lines. Compound 5o exhibited a selectivity window approximately 200-fold greater than normal cells, indicating its potential as a targeted cancer therapy .

Tables

Application Activity Reference
AntibacterialSignificant activity against E. coli, S. aureus
AntitumorInhibitory effects on FLT3-driven AML
AntimycobacterialActive against M. tuberculosis
SensingHydrazine detection with low limits

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-ylboronic acid and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison

Key Observations :

  • Positional Isomerism : The placement of the boronic acid group (position 2 vs. 6) significantly impacts reactivity. For example, Imidazo[1,2-a]pyridin-2-ylboronic acid (position 2) may exhibit steric hindrance in cross-coupling reactions compared to the 6-position isomer due to proximity to the fused imidazole ring .
  • Boronate Esters : The tetramethyl dioxaborolane derivative (CAS: 2096459-08-2) serves as a stabilized form of the boronic acid, enhancing shelf life and reducing sensitivity to moisture .

Insights :

  • This compound is typically synthesized via palladium-catalyzed borylation, whereas non-boronic derivatives (e.g., antimicrobial imidazo[1,2-a]pyridines) employ solvent-free or green chemistry approaches for higher efficiency .
  • The boronate ester derivative (Table 1) is synthesized via protection of the boronic acid group with pinacol, a common strategy to improve stability .
Table 3: Comparative Bioactivity Profiles
Compound Type Biological Activity Potency (IC₅₀/ MIC) Key Study Findings
This compound Suzuki coupling reagent (no direct bioactivity) N/A Used in synthesizing kinase inhibitors
Imidazo[1,2-a]pyridine derivatives Antimicrobial (e.g., Staphylococcus aureus) MIC: 2–8 µg/mL Raju et al. (2024): Compounds 2 and 5 showed broad-spectrum activity
Imidazo[1,2-a]pyrimidine-Schiff bases Cytotoxic (e.g., HeLa cells) IC₅₀: 12–25 µM Mantipally et al. (2019): Enhanced DNA intercalation

Key Differences :

  • Unlike imidazo[1,2-a]pyridine derivatives with direct antimicrobial or cytotoxic effects, this compound primarily serves as a synthetic intermediate. Its value lies in enabling the construction of bioactive molecules, such as kinase inhibitors .
  • Imidazo[1,2-a]pyrimidine derivatives (e.g., Schiff bases) exhibit distinct mechanisms, such as DNA intercalation, compared to the boronic acid’s role in coupling reactions .

Biological Activity

Imidazo[1,2-a]pyridin-2-ylboronic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including various pharmacological effects, structure-activity relationships (SAR), and detailed research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are recognized for their broad spectrum of biological activities. These compounds have been synthesized and studied for applications in treating various conditions, including cancer, inflammation, and infectious diseases. The unique nitrogen-bridged heterocyclic structure provides a versatile scaffold for drug development.

Biological Activities

The biological activities of this compound and its derivatives can be categorized as follows:

  • Anticancer Activity : Several studies have demonstrated the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds have shown significant inhibitory effects against acute myeloid leukemia (AML) cell lines by targeting FLT3 mutations .
  • Antimicrobial Properties : Imidazo[1,2-a]pyridine derivatives exhibit notable antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogens .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. In particular, certain imidazo[1,2-a]pyridine carboxylic acids have shown superior efficacy in reducing edema compared to standard anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. Key findings include:

  • Substituent Effects : The presence and position of substituents on the imidazo[1,2-a]pyridine ring significantly influence biological activity. For example, modifications at the 3-position have been associated with enhanced antisecretory and cytoprotective effects .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins. Molecular docking analyses have revealed critical interactions that contribute to their potency against specific targets .

1. Anticancer Efficacy

A study investigating imidazo[1,2-a]pyridine-thiophene derivatives found that compound 5o exhibited potent anti-proliferative activity against FLT3-mutated AML cell lines. The compound induced apoptosis and demonstrated a selectivity index favoring cancer cells over normal cells .

CompoundTargetIC50 (μM)Selectivity Index
5oFLT310200

2. Anti-inflammatory Activity

Research on imidazo[1,2-a]pyridine carboxylic acids showed that certain derivatives effectively inhibited carrageenan-induced edema in animal models, outperforming traditional anti-inflammatory agents .

CompoundEdema Inhibition (%)Comparison DrugEdema Inhibition (%)
Compound 585Indomethacin70

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield RangeKey Reagents/ConditionsReference
Suzuki-Miyaura Coupling60-85%Pd(dppf)Cl₂, B2Pin2, KOAc, DMF
Cyclization + Boronation45-75%2-Aminopyridine, α-bromoketone, CuI

What analytical techniques are recommended for characterizing this compound?

Routine characterization involves:

  • NMR Spectroscopy : 1H^{1}\text{H} and 11B^{11}\text{B} NMR confirm boronic acid moiety integrity. 13C^{13}\text{C} NMR resolves aromatic substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • X-ray Crystallography : Resolves steric effects of the imidazo[1,2-a]pyridine core, critical for structure-activity studies .

What are the typical reactivity patterns of this compound in cross-coupling reactions?

The boronic acid group enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. Key considerations:

  • Steric Hindrance : Bulky substituents on the imidazo[1,2-a]pyridine core reduce coupling efficiency. Use electron-rich ligands (e.g., SPhos) to enhance reactivity .
  • Competitive Protodeboronation : Acidic or aqueous conditions degrade the boronic acid. Optimize pH (neutral to mildly basic) and use anhydrous solvents .

How can computational methods optimize Suzuki cross-coupling reactions involving this compound?

Density Functional Theory (DFT) predicts transition states and identifies rate-limiting steps. For example:

  • Reaction Path Search : Quantum chemical calculations model Pd-ligand interactions to select optimal catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .
  • Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on boronic acid stability .

Case Study : DFT-guided optimization improved coupling yields from 62% to 88% by switching from THF to toluene .

How should researchers resolve contradictions in reported biological activity data for derivatives?

Discrepancies often arise from substituent effects or assay variability . Strategies include:

  • Structure-Activity Relationship (SAR) Tables : Compare substituent positions (e.g., 3- vs. 8-position) across studies.
    Table 2: Biological Activity vs. Substituent Position

    Substituent PositionActivity (IC₅₀)Reference
    3-Carboxamide1.2 µM (Antitubercular)
    8-Phenoxy0.8 µM (Antimicrobial)
  • Dose-Response Validation : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

What advanced purification techniques address challenges with boronic acid byproducts?

Common issues include protodeboronation and dimerization . Solutions:

  • Reverse-Phase HPLC : Separates boronic acid from pinacol ester byproducts using C18 columns and acetonitrile/water gradients .
  • Chelation Chromatography : Employ boronate-affinity resins to isolate intact boronic acid species .

How do substituent modifications influence the compound’s electronic properties and reactivity?

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups at the 3-position increase electrophilicity, enhancing cross-coupling rates but reducing boronic acid stability .
  • Steric Effects : 2-Isopropyl substituents hinder Pd catalyst access, requiring bulkier ligands (e.g., XPhos) .

DFT Insight : π-π stacking between the imidazo[1,2-a]pyridine core and aryl partners stabilizes transition states, as shown in Mulliken charge analyses .

What methodologies enable high-throughput screening of derivatives for drug discovery?

  • Parallel Synthesis : Use automated flow reactors to generate libraries of imidazo[1,2-a]pyridine-boronic acid derivatives .
  • Fragment-Based Screening : Pair SPR (Surface Plasmon Resonance) with X-ray crystallography to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridin-2-ylboronic acid
Reactant of Route 2
Imidazo[1,2-a]pyridin-2-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.